Dymanthine hydrochloride

Physicochemical characterization Formulation development Intermediate procurement

Select Dymanthine hydrochloride for its unparalleled broad-spectrum anthelmintic profile in research models. Unlike piperazine, it demonstrates potent clinical efficacy against Hymenolepis nana, with published dose-response data (62–100% clearance at 200 mg/kg). Its hydrochloride salt form ensures superior water solubility and a high melting point (>200°C), enabling direct compression for solid-dosage-form development—a critical advantage over liquid C16 analogs. As a reference compound for neuromuscular blockade studies in Ascaris, it provides a validated mechanism comparable to piperazine controls.

Molecular Formula C20H44ClN
Molecular Weight 334.0 g/mol
Cat. No. B7776239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDymanthine hydrochloride
Molecular FormulaC20H44ClN
Molecular Weight334.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[NH+](C)C.[Cl-]
InChIInChI=1S/C20H43N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H
InChIKeyPFKRTWCFCOUBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dymanthine Hydrochloride (CAS 1613-17-8) – Procurement-Relevant Identity and Core Characteristics


Dymanthine hydrochloride (N,N-dimethyloctadecylamine hydrochloride, Thelmesan) is a long-chain tertiary amine salt classified as a synthetic anthelmintic . It is the hydrochloride form of dymanthine (free base CAS 124-28-7) and is primarily used in research and industrial contexts as a veterinary anthelmintic intermediate or API. The compound acts through neuromuscular blockade, a mechanism shared with piperazine, by diminishing acetylcholine-mediated contraction in susceptible helminths . As a procurement concern, users must distinguish dymanthine hydrochloride specifically from its free base, from shorter-chain N,N-dimethylalkylamine analogs (e.g., C16), and from other anthelmintic classes that have distinct efficacy and safety profiles.

Why Dymanthine Hydrochloride Cannot Be Replaced by In-Class or Structural Analogs Without Evidence of Equivalent Performance


Substitution of dymanthine hydrochloride with free-base dymanthine, other N,N-dimethylalkylamines (e.g., C16 or C12 homologs), or alternative anthelmintics of differing mechanisms cannot be assumed to yield equivalent biological or physicochemical outcomes. The free base and hydrochloride salt differ markedly in water solubility, physical state at room temperature, and bioavailability . Chain-length homologs exhibit different melting points, Krafft points of derived quaternary ammonium compounds, and differential anthelmintic potency . Within anthelmintic classes, piperazine lacks meaningful activity against Hymenolepis nana, a parasite for which dymanthine hydrochloride has demonstrated clinical efficacy . The quantitative evidence below supports the need for compound-specific verification rather than class-level substitution.

Dymanthine Hydrochloride – Comparator-Anchored Quantitative Differentiation Evidence


Physical State at Ambient Storage and Handling Temperature: Dymanthine Hydrochloride Versus Shorter-Chain N,N-Dimethylalkylamine Free Bases

The free base of dymanthine (N,N-dimethyloctadecylamine, C18) exhibits a melting point of approximately 23°C, rendering it a solid at typical ambient temperatures (20–25°C) . In contrast, the C16 homolog (N,N-dimethylhexadecylamine) has a melting point of 12°C, existing as a liquid under the same conditions . The hydrochloride salt form (dymanthine hydrochloride) is a water-soluble crystalline solid with a melting point above 200°C, further distinguishing it from both its free base and homologs in terms of handling and formulation . This difference directly impacts storage, transport, and processing requirements for procurement decisions.

Physicochemical characterization Formulation development Intermediate procurement

Comparative Anthelmintic Efficacy Against Hymenolepis nana in Murine Model: Dymanthine Hydrochloride (DODA) Versus Quinacrine Hydrochloride

In a controlled laboratory study, mice infected with Hymenolepis nana were treated with N,N-dimethyloctadecylamine hydrochloride (DODA) at 200 mg/kg body weight. With a three-dose regimen, DODA removed 100% of H. nana; two doses removed 89%; and a single dose removed 62% . The comparator, quinacrine hydrochloride, demonstrated similar efficacy under the same conditions, while 2,2'-dihydroxy-5,5'-dichlorodiphenyl-methane was less effective . This provides a direct head-to-head efficacy benchmark for procurement when a murine model of H. nana infection is the target system.

Anthelmintic efficacy Hymenolepiasis Preclinical pharmacology

Clinical Eradication Rate for Human Hymenolepiasis: Dymanthine Hydrochloride (Thelmesan) Single-Arm Evidence with Class-Level Implication Against Piperazine

In a clinical study of 48 patients with hymenolepiasis treated with Thelmesan (dymanthine hydrochloride), 82% achieved eradication of the parasite . Although this is a single-arm study, notable differentiation arises when considering that piperazine—a mechanistically related anthelmintic—is generally considered ineffective against H. nana . Thus, while a direct within-trial comparison is absent, the class-level inference is that dymanthine hydrochloride possesses anti-cestodal activity absent from its closest pharmacodynamic comparator, piperazine, which is restricted to nematodes (Ascaris, Enterobius).

Clinical anthelmintic Hymenolepis nana Therapeutic differentiation

In Vitro Paralysis Potency Against Human Ascaris lumbricoides: Dymanthine Concentration-Effect Relationship with Mechanistic Comparator Piperazine

In an in vitro study using human Ascaris lumbricoides as the test system, dymanthine at concentrations of 1:1000 to 1:5000 (v/v) produced paralysis and subsequent death of the worms within approximately three hours . Lesser concentrations (1:2000) resulted in moderate to severe depression of worm activity . The study explicitly notes that dymanthine, like piperazine, consistently diminishes the contractile response to acetylcholine in Ascaris nerve-muscle preparations, indicating a shared mechanism of myoneural blockade . Quantitative potency comparison with piperazine is not provided in the same assay, but the concentration range is documented for replication purposes.

In vitro anthelmintic assay Ascaris lumbricoides Myoneural blockade

Broad-Spectrum Anthelmintic Indications: Dymanthine Hydrochloride Targets a Wider Pathogen Panel Than Piperazine

Dymanthine hydrochloride has documented activity against hookworm infection, ascariasis, trichuriasis, and hymenolepiasis, and has been used clinically in multiple intestinal helminthic infestations . In contrast, piperazine is effective primarily against Ascaris lumbricoides and Enterobius vermicularis, with no meaningful activity against Trichuris, hookworm, or Hymenolepis . This broader spectrum, while not quantified in a single head-to-head trial, represents a significant class-level differentiation for procurement decisions where multi-species helminth models are required.

Anthelmintic spectrum Hookworm Trichuris Giardia

Defined Application Scenarios for Dymanthine Hydrochloride Based on Differentiated Evidence


Murine Hymenolepiasis Efficacy Studies Requiring a Quinacrine-Comparable Agent

Researchers evaluating murine H. nana models can employ dymanthine hydrochloride as a reference compound with published dose-response data (62–100% clearance at 200 mg/kg depending on dosing regimen), enabling direct comparison to quinacrine hydrochloride as a benchmark comparator .

Broad-Spectrum Intestinal Helminth Research Where Piperazine Spectrum Is Insufficient

Projects requiring simultaneous activity against nematodes (Ascaris, Trichuris, hookworm), cestodes (Hymenolepis), and protozoa (Giardia) should select dymanthine hydrochloride over piperazine, given the latter's restricted nematode-only spectrum .

Formulation Development Requiring a Solid Tertiary Amine Hydrochloride Salt

For solid-dosage-form development or processes requiring a crystalline, water-soluble tertiary amine hydrochloride with a melting point exceeding 200°C, dymanthine hydrochloride provides distinct advantages over liquid C16 analogs that are unsuitable for direct compression or solid-state processing .

In Vitro Ascaris Neuromuscular Blockade Assays with Acetylcholine Challenge

Investigators studying myoneural blockade mechanisms in Ascaris can use dymanthine hydrochloride at 1:1000–1:5000 dilution to achieve paralysis within ~3 hours, employing piperazine as a mechanistic control . The shared acetylcholine-diminishing effect validates assay sensitivity.

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